Silylgermane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

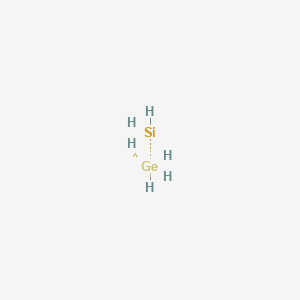

Silylgermane is a useful research compound. Its molecular formula is GeH6Si and its molecular weight is 106.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Overview

Silylgermane can be conceptualized as a silyl group substituting one hydrogen atom in the germane molecule. Its molecular structure resembles that of ethane, characterized by tetrahedral geometry around both silicon and germanium atoms. As a group 14 hydride, it plays a significant role in the study of silicon and germanium compounds and their derivatives .

Materials Science

This compound serves as a precursor for synthesizing various germanium compounds. Its applications in materials science include:

- Quantum Dots : this compound is utilized in the production of germanium quantum dots, which are crucial for optoelectronic devices.

- Nanowires : The compound aids in the fabrication of germanium nanowires, which have applications in nanoelectronics and photonics.

- Solar Cells : this compound contributes to the development of advanced solar cells by enhancing the efficiency of germanium-based photovoltaics .

Medicinal Chemistry

The incorporation of silicon into drug design has opened new avenues for medicinal chemistry. This compound's role includes:

- Bioisosterism : this compound can function as a bioisostere for carbon-containing compounds, potentially improving the pharmacokinetic properties of drugs. The silicon atom's unique electronic properties can enhance interactions with biological targets .

- Synthesis of Organosilicon Compounds : The compound facilitates the synthesis of various organosilicon molecules that exhibit medicinal properties, including improved metabolic stability and bioavailability .

Organic Synthesis

In organic chemistry, this compound is employed for its reactivity and ability to form stable intermediates:

- Chiral Synthesis : Recent studies have highlighted its use in synthesizing chiral organosilicon compounds, which are valuable in creating enantiomerically pure drugs .

- Silylation Reactions : this compound participates in silylation reactions that modify organic molecules, enhancing their chemical properties and reactivity profiles .

Case Study 1: Synthesis of Chiral Silyl Compounds

A study demonstrated the use of optically active this compound in generating chiral silyllithiums without racemization. This method showcases how this compound can facilitate the formation of chiral nucleophiles, expanding its utility in asymmetric synthesis .

Case Study 2: Application in Drug Design

Research indicated that substituting carbon atoms with silicon in drug molecules could lead to significant changes in their biological activity. For instance, modifications using this compound resulted in compounds with enhanced potency due to improved hydrogen bonding capabilities .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Quantum dots | Enhanced optical properties |

| Nanowire fabrication | Improved electronic conductivity | |

| Solar cell production | Increased energy conversion efficiency | |

| Medicinal Chemistry | Bioisosterism | Improved drug efficacy |

| Organosilicon synthesis | Enhanced metabolic stability | |

| Organic Synthesis | Chiral synthesis | Access to enantiomerically pure compounds |

| Silylation reactions | Modifications leading to better reactivity |

Analyse Des Réactions Chimiques

Thermal and Radical Decomposition

Silylgermane exhibits instability at elevated temperatures and under radical-forming conditions:

-

Thermal decomposition :

H3Si GeH3ΔGeH2+SiH4This reaction is exothermic, with computational studies predicting a low energy barrier (<50 kJ/mol) .

-

Radical pathways : Exposure to chlorinated solvents or light initiates radical chain reactions, forming silyl (SiH3−) and germyl (GeH3−) radicals .

Reactivity with Bases and Nucleophiles

This compound reacts violently with alkaline solutions, releasing hydrogen gas:

H3Si GeH3+NaOH→Na2SiO3+Na2GeO3+H2↑

This reaction underscores the compound’s susceptibility to nucleophilic attack due to the polar Si–H and Ge–H bonds .

Cationic Rearrangements

This compound undergoes Wagner–Meerwein-type rearrangements via cationic intermediates:

Table 2: Rearrangement Pathways

| Starting Material | Conditions | Intermediate | Product |

|---|---|---|---|

| H3Si−GeH3 | Acidic media | Germyl cation (GeH3+) | GeH4 + SiH4 |

| Alkylated derivatives (R3Si−GeR3) | Hydride transfer | Silyl cation (SiR3+) | Rearranged germanes/silanes |

DFT studies reveal that these rearrangements proceed via 1,2-silyl or germyl shifts, with silyltoluenium ions (e.g., [Si(C7H8)+]) identified as key intermediates .

Derivatization Reactions

This compound serves as a precursor for organometallic derivatives:

Propriétés

Numéro CAS |

13768-63-3 |

|---|---|

Formule moléculaire |

GeH6Si |

Poids moléculaire |

106.76 g/mol |

InChI |

InChI=1S/GeH3.H3Si/h2*1H3 |

Clé InChI |

CBEQHMYZJXLLJO-UHFFFAOYSA-N |

SMILES |

[SiH3].[GeH3] |

SMILES canonique |

[SiH3].[GeH3] |

Pictogrammes |

Flammable; Compressed Gas; Corrosive; Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.